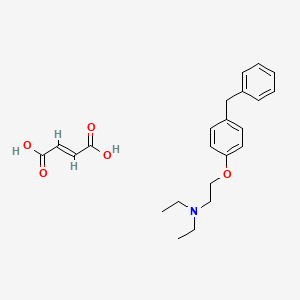
Dppe fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DPPE fumarate is an inhibitor of histamine binding at the intracellular binding site . Its chemical name is N, N -Diethyl-2- [4- (phenylmethyl)phenoxy]ethanamine fumarate .
Synthesis Analysis
A novel synthetic method for not only symmetric but also unsymmetric DPPE derivatives has been disclosed. This method uses two phosphine-centered radicals and gaseous ethylene, which is a useful and fundamental C2 unit that is ubiquitous in industrial processes .Molecular Structure Analysis
The molecular weight of DPPE fumarate is 399.48 . Its formula is C19H25NO.C4H4O4 . The compound is soluble to 100 mM in DMSO .Chemical Reactions Analysis
Reactions of (dppe)NiCl2 (dppe = 1,2-bis(diphenylphosphino)ethane) with chlorido-substituted phenyl thiolates (R Cl S −) produced the corresponding nickel thiolate complexes (dppe)Ni(SR Cl)2 (R Cl = 3,5-C6H3Cl2 (1), C6Cl5 (2)) in high isolated yields .Physical And Chemical Properties Analysis
DPPE fumarate has a molecular weight of 399.48 . It is soluble to 100 mM in DMSO . The compound should be stored in a desiccated state at -20°C .Wissenschaftliche Forschungsanwendungen
Neuroprotective and Anti-inflammatory Effects : DMF and its metabolite monomethyl fumarate (MMF) have been shown to exert neuroprotective effects, particularly in the treatment of multiple sclerosis (MS) and psoriasis. This involves the activation of the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, leading to an antioxidant response and cytoprotection in central nervous system cells (Scannevin et al., 2012).
Modulation of Immune Responses : DMF is known to modulate immune responses, particularly in autoimmune diseases. It succinates and inactivates the glycolytic enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPDH), thereby down-regulating aerobic glycolysis in myeloid and lymphoid cells. This metabolic change leads to attenuated inflammatory immune responses, showcasing DMF's role as a potential therapeutic target in autoimmunity (Kornberg et al., 2018).
Mechanisms in Cancer Treatment : DMF has been studied for its antitumor activity in several cellular and mouse models. Its anticancer mechanism is dose-dependent and relates to the decrease in nuclear translocation of NRF2, indicating its potential role in cancers dependent on the NRF2 antioxidant pathway (Saidu et al., 2019).
Impact on Metabolism in Hyperpolarized Magnetic Resonance Imaging (MRI) : Fumarate, as a metabolic probe in MRI, is used to detect the release of fumarase in cancer tissues, associated with necrosis and drug treatment. Understanding the kinetics of fumarase reactions in cells is crucial for using fumarate as a probe of cell rupture (Shishmarev et al., 2018).
Effect on Traumatic Brain Injury (TBI) : DMF has been shown to be beneficial in experimental models of TBI. It preserves brain glutathione levels and reduces neurological deficits and brain tissue loss, suggesting a neuroprotective role in TBI via antioxidant mechanisms rather than modulating neuroinflammation (Krämer et al., 2017).
Role in Reducing Neuroinflammation and Restoring Synaptic Function : DMF's neuroprotective effects might be mediated through modulation of microglia activation, switching their phenotype from pro-inflammatory to neuroprotective. This modulation impacts neuroinflammation and synaptic alterations, potentially offering a novel mechanism for DMF's action in MS (Parodi et al., 2015).
Mechanistic Insights in MS Treatment : Studies have shown that the therapeutic efficacy of DMF in relapsing-remitting MS is associated with changes in oxidative stress and redox pathways in monocytes, highlighting the importance of redox regulation in DMF's mechanism of action (Carlström et al., 2019).
Activation of Hydroxycarboxylic Acid Receptor 2 (HCAR2) : HCAR2 has been identified as a critical mediator of DMF's protective effect in experimental autoimmune encephalomyelitis (EAE), a model for MS. DMF's activation of HCAR2 leads to modulated immune responses and improved functional outcomes (Chen et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-benzylphenoxy)-N,N-diethylethanamine;(E)-but-2-enedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO.C4H4O4/c1-3-20(4-2)14-15-21-19-12-10-18(11-13-19)16-17-8-6-5-7-9-17;5-3(6)1-2-4(7)8/h5-13H,3-4,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOMDYHTGZSGDD-WLHGVMLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dppe fumarate | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

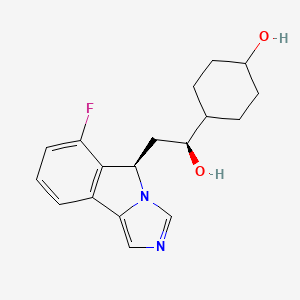
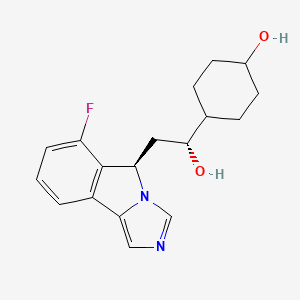
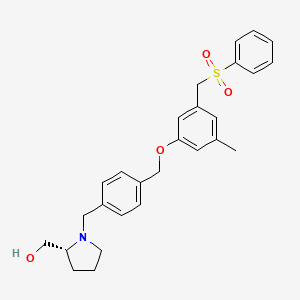
![6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide](/img/structure/B560131.png)
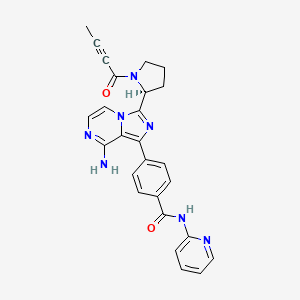
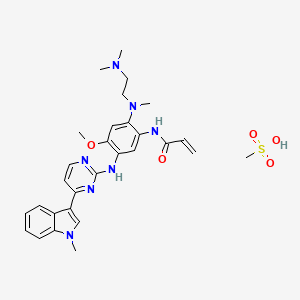
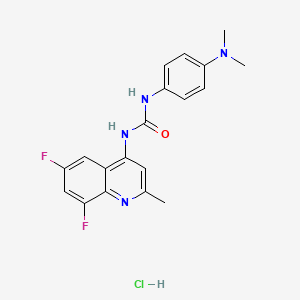
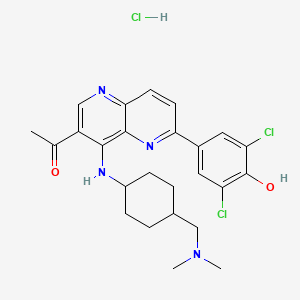
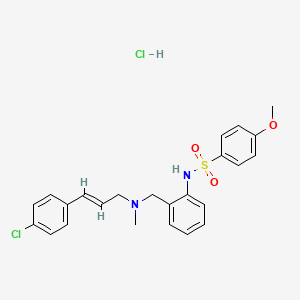
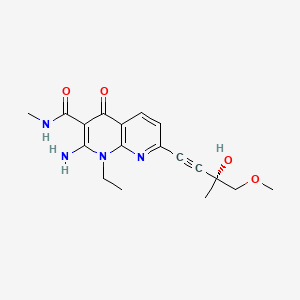
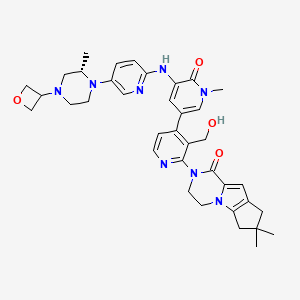
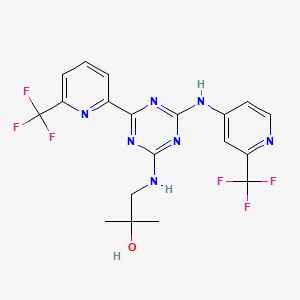
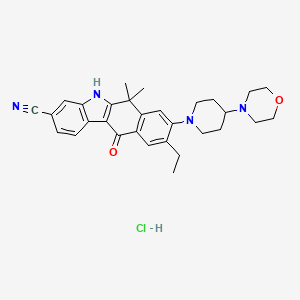
![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propan-2-ylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B560148.png)